
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is a fluorinated alkane. This compound is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties. It is primarily used in specialized applications due to its stability and hydrophobic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- typically involves the fluorination of dotriacontane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized reactors and safety protocols to handle the reactive fluorine gas. The production process is designed to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction can remove fluorine atoms, leading to partially fluorinated alkanes.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogen exchange reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, partially fluorinated alkanes, and substituted alkanes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- has several scientific research applications:
Chemistry: Used as a reference standard in gas chromatography and as a model compound in studying fluorinated alkanes.
Biology: Investigated for its potential use in creating hydrophobic coatings for biological samples.
Medicine: Explored for its potential in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the development of water-repellent and non-stick coatings, as well as in the synthesis of specialized polymers.
Mecanismo De Acción
The mechanism by which Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- exerts its effects is primarily through its hydrophobic and lipophobic properties. The multiple fluorine atoms create a highly stable and inert surface, which can repel water and other polar substances. This property is leveraged in various applications, from coatings to drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Hexatriacontane: Another long-chain alkane, but without fluorination.
Pentacontane: A longer carbon chain alkane, also without fluorination.
Tetracontane: Similar in structure but with fewer carbon atoms and no fluorination.
Uniqueness
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is unique due to its extensive fluorination, which imparts exceptional stability, hydrophobicity, and chemical resistance. These properties make it particularly valuable in applications requiring durable and non-reactive surfaces.
Propiedades
Número CAS |
1980063-92-0 |
|---|---|
Fórmula molecular |
C32H45F21 |
Peso molecular |
828.7 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodotriacontane |
InChI |
InChI=1S/C32H45F21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h2-22H2,1H3 |
Clave InChI |
WKFAMTQDLUAZAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



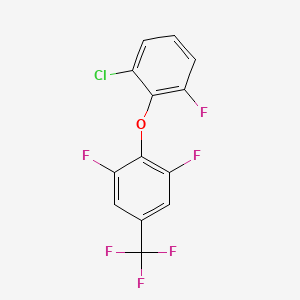

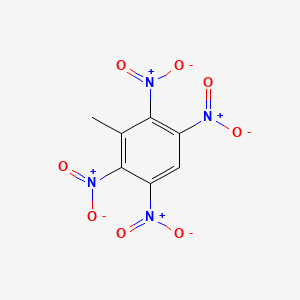
![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
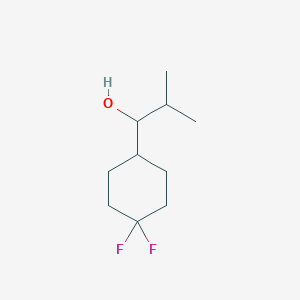
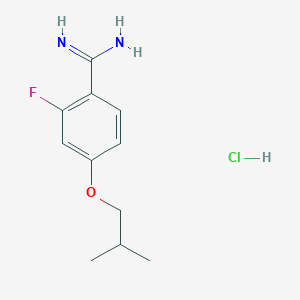
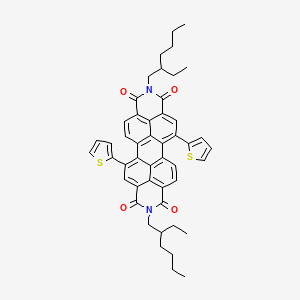

![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)
![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)
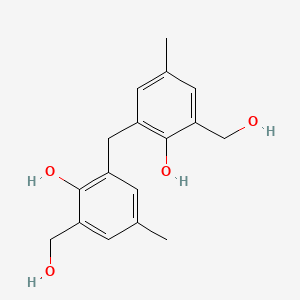
![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)
